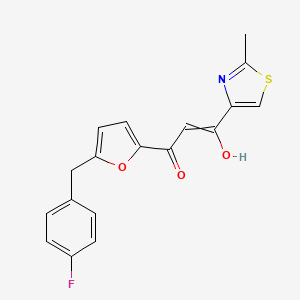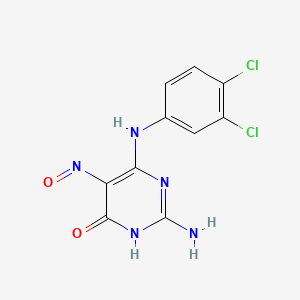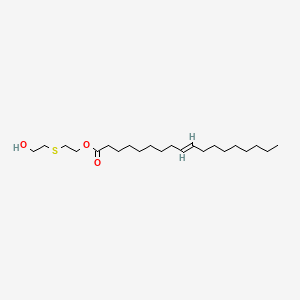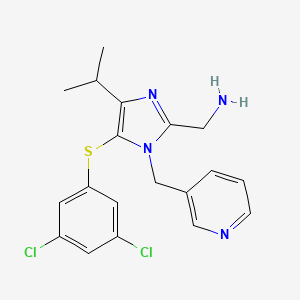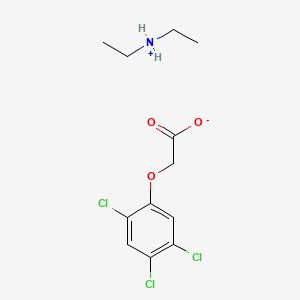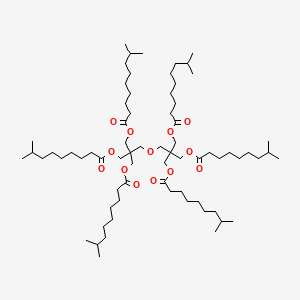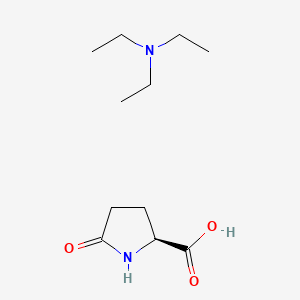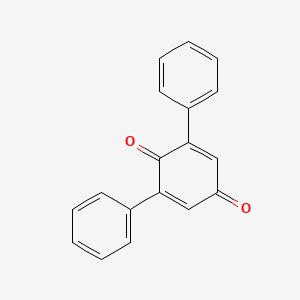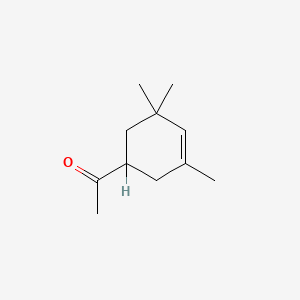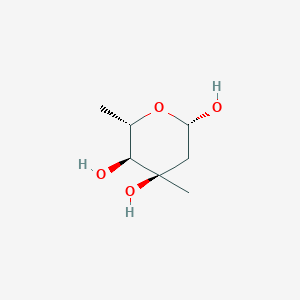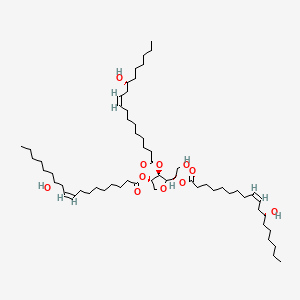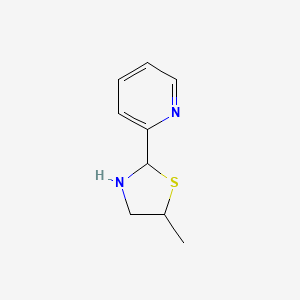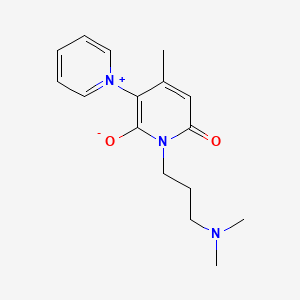
1,3'-Bipyridinium, 1'-(3-(dimethylamino)propyl)-6'-hydroxy-4'-methyl-2'-oxo-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the bipyridinium family, which is characterized by the presence of two pyridine rings. The specific structure of this compound includes a dimethylamino propyl group, a hydroxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt typically involves multiple steps, starting with the preparation of the bipyridinium core This can be achieved through the coupling of two pyridine rings under specific conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Reduction reactions can lead to the formation of reduced bipyridinium derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group can be replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium oxides, while substitution reactions can yield a variety of substituted bipyridinium derivatives.
科学研究应用
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its redox properties allow it to participate in electron transfer reactions, which can affect cellular metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
- 1,3’-Bipyridinium, 5’-cyano-4’-(4-fluoro-2-methylphenyl)-1’,2’,3’,4’-tetrahydro-6’-hydroxy-2’-oxo-, inner salt
- 1,3’-Bipyridinium, 5’-[[4-[[4-[(1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo[1,3’-bipyridinium]-5’-yl)azo]benzoyl]amino]phenyl]azo]-1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo-, salt with 2-hydroxypropanoic acid (1:2)
Uniqueness
The uniqueness of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt lies in its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the dimethylamino propyl group, hydroxy group, and methyl group allows for unique interactions with molecular targets, making it a valuable compound in various applications.
属性
CAS 编号 |
104583-33-7 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propyl]-4-methyl-6-oxo-3-pyridin-1-ium-1-ylpyridin-2-olate |
InChI |
InChI=1S/C16H21N3O2/c1-13-12-14(20)19(11-7-8-17(2)3)16(21)15(13)18-9-5-4-6-10-18/h4-6,9-10,12H,7-8,11H2,1-3H3 |
InChI 键 |
XITGBAPJMIIYQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=C1[N+]2=CC=CC=C2)[O-])CCCN(C)C |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


